molecular formula C21H21F3N4O5 B11086854 1-[2-{[(4-Methoxy-3-nitrophenyl)carbonyl]amino}-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-[2-{[(4-Methoxy-3-nitrophenyl)carbonyl]amino}-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11086854
M. Wt: 466.4 g/mol
InChI Key: BOHQMDAGJBLPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound with the molecular formula C21H21F3N4O5 It is characterized by the presence of a methoxy group, a nitro group, a trifluoromethyl group, and a piperidinecarboxamide moiety

Preparation Methods

The synthesis of 1-[2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINECARBOXAMIDE involves multiple steps, typically starting with the preparation of the key intermediates. The synthetic route may include:

    Nitration: Introduction of the nitro group into the benzene ring.

    Methoxylation: Introduction of the methoxy group.

    Amidation: Formation of the amide bond.

    Trifluoromethylation: Introduction of the trifluoromethyl group.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Specific reaction conditions, such as temperature, pressure, and choice of solvents, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

1-[2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different products.

    Substitution: The methoxy group can be substituted with other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The nitro group, methoxy group, and trifluoromethyl group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 1-[2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINECARBOXAMIDE include:

    1-[2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINECARBOXAMIDE: Similar structure but with different functional groups.

    1-[2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINECARBOXAMIDE: Different substituents on the benzene ring.

The uniqueness of 1-[2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C21H21F3N4O5

Molecular Weight

466.4 g/mol

IUPAC Name

1-[2-[(4-methoxy-3-nitrobenzoyl)amino]-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H21F3N4O5/c1-33-18-5-2-13(10-17(18)28(31)32)20(30)26-15-11-14(21(22,23)24)3-4-16(15)27-8-6-12(7-9-27)19(25)29/h2-5,10-12H,6-9H2,1H3,(H2,25,29)(H,26,30)

InChI Key

BOHQMDAGJBLPAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCC(CC3)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.